Cas no 2169622-66-4 (2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol)
2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol
- 2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol
- 2169622-66-4
- EN300-1277345
-
- Inchi: 1S/C13H18BrNO/c1-6-7(2)13(16)10(8(3)11(6)14)12(15)9-4-5-9/h9,12,16H,4-5,15H2,1-3H3
- InChI Key: DYOSCRPCQHUMOY-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C(C)=C(C(=C1C)C(C1CC1)N)O
Computed Properties
- Exact Mass: 283.05718g/mol
- Monoisotopic Mass: 283.05718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 46.2Ų
2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277345-1.0g |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1277345-50mg |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 50mg |
$924.0 | 2023-10-01 | ||
| Enamine | EN300-1277345-100mg |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 100mg |
$968.0 | 2023-10-01 | ||
| Enamine | EN300-1277345-250mg |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 250mg |
$1012.0 | 2023-10-01 | ||
| Enamine | EN300-1277345-500mg |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 500mg |
$1056.0 | 2023-10-01 | ||
| Enamine | EN300-1277345-1000mg |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 1000mg |
$1100.0 | 2023-10-01 | ||
| Enamine | EN300-1277345-2500mg |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 2500mg |
$2155.0 | 2023-10-01 | ||
| Enamine | EN300-1277345-5000mg |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 5000mg |
$3189.0 | 2023-10-01 | ||
| Enamine | EN300-1277345-10000mg |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5,6-trimethylphenol |
2169622-66-4 | 10000mg |
$4729.0 | 2023-10-01 |
2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol
Recent Advances in the Study of 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol (CAS: 2169622-66-4)
The compound 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol (CAS: 2169622-66-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyclopropylmethylamine moiety and a brominated trimethylphenol core, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, making it a compound of considerable interest for drug discovery and development.
One of the key areas of investigation has been the synthesis and optimization of 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce the bromo group, followed by a reductive amination to attach the cyclopropylmethylamine moiety. This optimized synthesis has facilitated further biological evaluation of the compound.
In terms of biological activity, recent in vitro studies have demonstrated that 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol exhibits potent inhibitory effects against certain kinase enzymes implicated in cancer progression. Specifically, the compound has shown nanomolar IC50 values against a subset of tyrosine kinases, suggesting its potential as a targeted therapy for malignancies such as non-small cell lung cancer and glioblastoma. These findings were corroborated by molecular docking studies, which revealed strong binding interactions between the compound and the ATP-binding sites of the target kinases.
Further research has explored the pharmacokinetic properties of 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol. A preclinical study conducted in rodent models indicated favorable oral bioavailability and a half-life conducive to once-daily dosing. However, challenges remain in optimizing its metabolic stability, as initial findings suggest extensive first-pass metabolism mediated by cytochrome P450 enzymes. Current efforts are focused on structural modifications to mitigate these issues while preserving the compound's therapeutic efficacy.
Beyond its anticancer potential, recent investigations have also highlighted the compound's anti-inflammatory properties. In a murine model of rheumatoid arthritis, 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol significantly reduced pro-inflammatory cytokine levels and attenuated joint inflammation. These effects were attributed to its ability to modulate NF-κB signaling pathways, positioning it as a potential candidate for treating chronic inflammatory disorders.
In conclusion, 2-amino(cyclopropyl)methyl-4-bromo-3,5,6-trimethylphenol (CAS: 2169622-66-4) represents a multifaceted compound with significant therapeutic potential. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacokinetic profile, and explore its applications in diverse disease contexts. As these studies progress, this compound may emerge as a valuable addition to the arsenal of small-molecule therapeutics in chemical biology and pharmaceutical development.
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